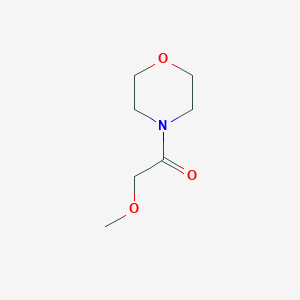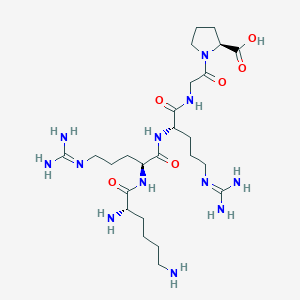
Methoxyacetic acid, morpholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetic acid, morpholide is a chemical compound with the molecular formula C7H13NO3. It is a derivative of methoxyacetic acid, where the carboxylic acid group is replaced by a morpholide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Methoxyacetic acid, morpholide can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts can produce methoxyacetic acid, which can then be reacted with morpholine to form this compound .
Analyse Chemischer Reaktionen
Methoxyacetic acid, morpholide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methoxyacetic acid, morpholide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its effects on androgen receptor activity and spermatogenesis
Industry: It is used in the production of non-ionic x-ray contrast media and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methoxyacetic acid, morpholide involves its interaction with molecular targets such as androgen receptors. It can modulate the expression of androgen-responsive genes, affecting processes like apoptosis, ion transport, and cell adhesion. This compound can enhance or antagonize androgenic responses, highlighting its complex role in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methoxyacetic acid, morpholide can be compared with similar compounds such as:
Methoxyacetic acid: A simpler derivative with a carboxylic acid group instead of a morpholide group.
Glycolic acid: Another carboxylic acid derivative with similar properties but different reactivity.
Ethylene glycol monomethyl ether: A precursor in the synthesis of this compound.
This compound is unique due to its morpholide group, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-methoxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
GGMGHASWIYSLRL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)



![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
